molecular formula C8H9FO3S B15262061 4-Hydroxy-3,5-dimethylbenzene-1-sulfonyl fluoride

4-Hydroxy-3,5-dimethylbenzene-1-sulfonyl fluoride

Cat. No.: B15262061
M. Wt: 204.22 g/mol
InChI Key: ZIPUMRGZZGNMMK-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dimethylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C₈H₉FO₃S. It is a derivative of benzene, characterized by the presence of hydroxy, methyl, and sulfonyl fluoride groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,5-dimethylbenzene-1-sulfonyl fluoride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 4-Hydroxy-3,5-dimethylbenzene with sulfur trioxide or chlorosulfonic acid, followed by fluorination using a fluorinating agent such as sulfur tetrafluoride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,5-dimethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonyl fluoride group can be reduced to sulfonamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Formation of 4-Hydroxy-3,5-dimethylbenzene-1-sulfonic acid.

    Reduction: Formation of 4-Hydroxy-3,5-dimethylbenzene-1-sulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3,5-dimethylbenzene-1-sulfonyl fluoride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-dimethylbenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biological molecules. This reactivity is exploited in enzyme inhibition studies, where the compound irreversibly inhibits enzyme activity by modifying active site residues .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3,5-dimethylbenzene-1-sulfonic acid
  • 4-Hydroxy-3,5-dimethylbenzene-1-sulfonamide
  • 4-Hydroxy-3,5-dimethylbenzene-1-sulfonyl chloride

Uniqueness

4-Hydroxy-3,5-dimethylbenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonic acid, sulfonamide, and sulfonyl chloride counterparts. This makes it particularly valuable in applications requiring selective modification of nucleophilic sites.

Properties

Molecular Formula

C8H9FO3S

Molecular Weight

204.22 g/mol

IUPAC Name

4-hydroxy-3,5-dimethylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H9FO3S/c1-5-3-7(13(9,11)12)4-6(2)8(5)10/h3-4,10H,1-2H3

InChI Key

ZIPUMRGZZGNMMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)S(=O)(=O)F

Origin of Product

United States

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